N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide

Medicinal Chemistry Lipophilicity SAR Analysis

N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide (CAS: 337924-38-6) is a sulfamide derivative defined by an asymmetric, mixed-halogen substitution pattern featuring both a 4-chlorobenzyl and a 2-fluorobenzyl moiety. It is primarily cataloged as a building block for research and development purposes, with a molecular weight of 328.8 g/mol and computed LogP of 2.8.

Molecular Formula C14H14ClFN2O2S
Molecular Weight 328.79
CAS No. 337924-38-6
Cat. No. B2733366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide
CAS337924-38-6
Molecular FormulaC14H14ClFN2O2S
Molecular Weight328.79
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNS(=O)(=O)NCC2=CC=C(C=C2)Cl)F
InChIInChI=1S/C14H14ClFN2O2S/c15-13-7-5-11(6-8-13)9-17-21(19,20)18-10-12-3-1-2-4-14(12)16/h1-8,17-18H,9-10H2
InChIKeyBMWBCNTWAKJOST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide (CAS 337924-38-6): Baseline Identity and Physicochemical Profile


N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide (CAS: 337924-38-6) is a sulfamide derivative defined by an asymmetric, mixed-halogen substitution pattern featuring both a 4-chlorobenzyl and a 2-fluorobenzyl moiety. [1] It is primarily cataloged as a building block for research and development purposes, with a molecular weight of 328.8 g/mol and computed LogP of 2.8. [1] The compound's PubChem entry (CID 1475433) and vendor listings confirm a typical purity specification of 95%, though no MDL number or extensive toxicological profile is currently assigned in major regulatory databases. [1]

Workflow Medicinal chemistry building block for SAR libraries
Selection Context Asymmetric mixed-halogen scaffold for lead optimization
Identity Cue 4-chlorobenzyl and 2-fluorobenzyl substitution pattern

The Scientific Risk of In-Class Substitution for N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide


Substituting N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide with another sulfamide building block like N,N'-bis(4-chlorobenzyl)sulfamide or N,N'-bis(2-fluorobenzyl)sulfamide is not scientifically justifiable without rigorous re-validation. The target compound's unique asymmetric, mixed-halogen architecture (4-Cl on one benzyl arm and 2-F on the other) creates a distinct molecular electrostatic potential and lipophilicity distribution compared to symmetric bis-chloro or bis-fluoro analogs. [1] This structural differentiation can critically alter binding affinity, metabolic stability, and pharmacokinetic properties in downstream derivatizations, meaning a substitution could invalidate a medicinal chemistry SAR series or compromise an analytical standard's selectivity. [2]

!

Symmetric bis-chloro or bis-fluoro sulfamide analogs may shift electrostatic potential and lipophilicity distribution, potentially altering binding affinity in downstream derivatizations.

!

The distinct halogen pattern impacts metabolic stability; direct replacement without re-validation may compromise a medicinal chemistry SAR series.

!

Analytical selectivity may differ; a substituted analog could co-elute with target analytes or fail to serve as a comparable reference standard.

Quantitative Evidence Guide: Differentiating N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide from Structural Analogs


Molecular LogP Differentiation via Asymmetric Halogen Substitution

This compound possesses a computed XLogP3 value of 2.8, which is positioned between that of its symmetric bis-chloro analog, N,N'-bis(4-chlorobenzyl)sulfamide (computed XLogP3 ~3.5), and its bis-fluoro analog, N,N'-bis(2-fluorobenzyl)sulfamide (estimated XLogP3 ~2.2). [1] This differentiates it as a moderate-lipophilicity building block for lead optimization where fine-tuning logD is required without resorting to additional chiral centers or heteroatoms. This evidence is based on class-level inference from computational predictions, as no comparative experimental logP data was identified.

Lipophilicity Profile
Class-level inference
Computed XLogP3 of 2.8, positioned between bis-chloro (~3.5) and bis-fluoro (~2.2) symmetric analogs.
Supports fine-tuning of logD for permeability and solubility control.
Based on computational prediction; no experimental logP data identified.
Medicinal Chemistry Lipophilicity SAR Analysis

Rotatable Bond Asymmetry as a Conformational Entropy Driver

The target compound contains 6 rotatable bonds, compared to 5 for the symmetric bis-chloro analog, due to the positional difference between the 4-chloro and 2-fluoro substituents. [1] This asymmetry introduces a differentiated conformational ensemble, potentially reducing the entropic penalty upon binding to a rigid protein pocket compared to its symmetric counterparts. [2] This evidence is cross-study comparable only at the structural level; no direct binding affinity data is available.

Conformational Entropy
Cross-study comparable
6 rotatable bonds vs. 5 for symmetric bis-chloro analog.
Differentiated conformational ensemble may reduce entropic binding penalty.
No direct binding affinity data available; structurally inferred.
Conformational Analysis Molecular Recognition Chemical Biology

Hydrogen Bond Donor/Acceptor Topology Distinction

With 2 hydrogen bond donors and 5 acceptors, this compound presents a different H-bond pharmacophore than its bis-chloro analog (2 donors, 4 acceptors) due to the presence of the ortho-fluorine atom acting as an additional, albeit weak, H-bond acceptor. [1] In the context of bimetallic enzyme inhibitor design, this altered H-bond network could differentially engage active-site metal ions or structured water molecules, a key consideration for metallopeptidase targets. [2] This is a class-level inference supported by general sulfamide SAR literature.

H-Bond Topology
Class-level inference
5 H-bond acceptors vs. 4 for bis-chloro analog, driven by ortho-fluorine atom.
Altered pharmacophore may differentially engage metalloenzyme active sites.
Supported by general sulfamide SAR literature; target-specific validation required.
Target Engagement Bimetallic Enzyme Inhibition Zinc-Binding Group Design

Sourcing Purity Standardization vs. Undocumented Analogs

This compound is commercially available with a documented minimum purity specification of 95% from major vendors, whereas several close analogs like N-benzyl-N'-(4-chlorobenzyl)sulfamide and N,N'-bis(2-fluorobenzyl)sulfamide are often listed without publicly advertised purity minimums on primary catalogs. This directly impacts the procurement decision for sensitive assay development where impurities can confound biological results. This is supporting evidence based on vendor datasheet comparisons, not experimental comparability.

Purity Standardization
Supporting evidence
95% minimum purity documented vs. unspecified purity for close analogs.
May reduce lot-to-lot variability in assay development and hit validation.
Based on vendor datasheet comparison; not experimentally cross-validated.
Chemical Procurement Reproducibility Building Block Certification

Validated Application Scenarios for Procuring N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide


Lead Optimization in Medicinal Chemistry for GPCR and Kinase Targets

The compound's moderate lipophilicity (cLogP 2.8) and mixed-halogen architecture make it a rational scaffold for synthesizing focused libraries targeting receptors requiring balanced logD, such as Class A GPCRs or kinases with hydrophobic sub-pockets. [1] Its structural differentiation from symmetric sulfamides allows medicinal chemists to explore halogen-bonding interactions with a single compound, avoiding the need for separate procurement of bis-chloro and bis-fluoro intermediates. [2]

Development of Metalloenzyme Inhibitors with Tunable Zinc-Binding Geometry

The asymmetric N-substitution pattern, which provides 5 H-bond acceptors and a unique donor topology, supports its use as a core fragment for developing bimetallic peptidase or carbonic anhydrase inhibitors. [1] Researchers can leverage the ortho-fluorine's electronic effect to modulate the sulfamide's zinc-chelating ability without introducing additional steric bulk, a strategy validated by broader sulfamide medicinal chemistry reviews. [2]

Analytical Reference Standard for Mixed-Halogen Sulfamide Assays

The guaranteed 95% purity specification supports its use as a quantitative reference standard in HPLC or LC-MS method development for detecting sulfamide-based drug impurities or environmental contaminants. [1] Its distinct retention time, driven by the specific halogen pattern, facilitates method selectivity, reducing interference from co-eluting bis-chloro or bis-fluoro analogs during chromatographic analysis. [2]

Application
Selection Property
Validation Focus
GPCR and Kinase Lead Optimization
Moderate lipophilicity and mixed-halogen scaffold
Halogen-bonding interaction and logD balance review
Metalloenzyme Inhibitor Development
Asymmetric H-bond donor/acceptor topology
Zinc-chelating geometry and electronic effect modulation
Analytical Reference Standard
Guaranteed 95% purity and distinct retention behavior
HPLC/LC-MS method selectivity and interference control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.